molecular formula C16H8Cl3NO2 B4618792 2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B4618792
M. Wt: 352.6 g/mol
InChI Key: OQYQKSKXIAYOOO-AUWJEWJLSA-N
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Description

Synthesis Analysis

The synthesis of oxazolone derivatives, including those with chlorophenyl groups, typically involves cyclization reactions and the formation of the oxazolone ring through condensation processes. These reactions may involve starting materials such as chlorobenzaldehyde and acetylglycine, with subsequent reactions including hetero-cyclization to form the desired oxazolone structure. For example, 4-chlorobenzylidene-2-methyl-(4H)-oxazol-5-one can be prepared from 4-chlorobenzaldehyde and acetylglycine, followed by reaction with hydrazine hydrate in ethanol to give related oxazolone compounds (Nguyen et al., 2019).

Molecular Structure Analysis

The molecular structures of chlorophenyl-substituted oxazolone derivatives are characterized by the presence of the oxazolone ring and chloro substituents on the phenyl rings. These structures are often stabilized by various weak, non-classical hydrogen bonds and halogen-mediated interactions. Single-crystal XRD analysis plays a crucial role in determining the precise molecular geometry and the nature of these stabilizing interactions (Mandal & Patel, 2018).

Chemical Reactions and Properties

Oxazolone compounds, particularly those with chlorophenyl groups, participate in a variety of chemical reactions due to their reactive functional groups. These reactions can include further condensation, substitution, and cyclization processes, leading to the formation of a wide range of derivatives with diverse chemical properties. The presence of chloro substituents can influence the reactivity of these compounds, making them suitable intermediates in organic synthesis (Brovarets et al., 2004).

Physical Properties Analysis

The physical properties of chlorophenyl-substituted oxazolones, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and intermolecular interactions. The crystal packing of these compounds can be affected by halogen-mediated interactions and hydrogen bonding, which can, in turn, impact their physical state and stability (Mandal & Patel, 2018).

Chemical Properties Analysis

The chemical properties of 2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one and related compounds are determined by their functional groups and molecular structure. These properties include acidity, basicity, reactivity towards nucleophiles and electrophiles, and the ability to undergo various organic reactions. The presence of electron-withdrawing chloro groups can significantly affect these properties, influencing the compound's behavior in chemical reactions (Brovarets et al., 2004).

Scientific Research Applications

1. Molecular Structures and Interactions

  • Research on similar compounds, such as 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-substituted 2,3-dihydroquinazolin-4(1H)-ones, has revealed insights into their molecular structures and interactions. These compounds exhibit a broad spectrum of halogen-mediated weak interactions in their crystal structures, stabilized by strong N−H⋯O hydrogen bond and various weak, non-classical hydrogen bonds. These interactions have implications for the compound's physical properties and potential applications (Mandal & Patel, 2018).

2. Nonlinear Optical Properties

  • Studies on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones have focused on their third-order nonlinear optical properties. These properties are significant for applications in optical limiting and photonics. The compounds showed excellent optical limiting behavior, particularly with strong electron donor substituents (Murthy et al., 2013).

3. Antioxidant and Antitumor Activities

  • Some compounds like 4-Benzylidene-2-(p-chlorophenyl)-4H-oxazol-5-one have been evaluated for their antioxidant and antitumor activities. These studies are crucial for developing new therapeutic agents (El-Moneim et al., 2011).

4. Corrosion Inhibition

  • Research on 4H-1,2,4-triazole derivatives, including similar compounds to 2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one, has shown their potential as corrosion inhibitors for metals like steel in acidic media. This is relevant for industrial applications where corrosion resistance is crucial (Lagrenée et al., 2002).

5. Photophysical Studies

  • Photophysical studies of similar compounds have been conducted to understand their behavior under light exposure, which is vital for applications in photochemistry and materials science (Jin et al., 2011).

6. Antimicrobial Activity

  • Some derivatives of similar compounds have been synthesized and tested for their antimicrobial activities. This research is significant for developing new antimicrobial agents (Nguyen et al., 2019).

7. Photocatalytic Oxidation

  • Studies on the photocatalytic oxidation pathways of related chlorophenols can provide insights into environmental applications, such as the degradation of pollutants (Tang & Huang, 1995).

properties

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(2,4-dichlorophenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl3NO2/c17-11-4-1-9(2-5-11)15-20-14(16(21)22-15)7-10-3-6-12(18)8-13(10)19/h1-8H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYQKSKXIAYOOO-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
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2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
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2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
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2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
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2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one
Reactant of Route 6
2-(4-chlorophenyl)-4-(2,4-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

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